Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves its ability to bind to the active site of enzymes, inhibiting their activity. It has been shown to interact with the catalytic triad of acetylcholinesterase, blocking the enzyme's ability to hydrolyze acetylcholine. Additionally, it has been shown to inhibit the activity of butyrylcholinesterase, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects:
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been associated with improvements in cognitive function, making this compound a potential therapeutic agent for Alzheimer's disease. Additionally, it has been shown to exhibit anti-inflammatory and anti-cancer properties, although further studies are needed to fully understand these effects.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is that it may not be selective for these enzymes, potentially leading to off-target effects.
Future Directions
There are several future directions for the study of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate. One direction is to further investigate its potential applications in Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand its anti-inflammatory and anti-cancer properties and to develop more selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved properties.
Synthesis Methods
The synthesis of methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate involves the reaction of 1-(4-methylpiperidin-1-yl)butan-1-one with 3-methoxyphenol in the presence of sodium hydride and then reacting the resulting product with methyl chloroformate and sodium hydroxide. The final product is obtained by purifying the crude product through column chromatography.
Scientific Research Applications
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been studied for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
methyl 4-[[[2-(3-methoxyphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-22-14-4-3-5-15(10-14)24-12-16(20)18-11-13-6-8-19(9-7-13)17(21)23-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHUGHQRWHCBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(3-methoxyphenoxy)acetamido)methyl)piperidine-1-carboxylate |
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